molecular formula C8H20N+ B8486102 Ethyl-di(propan-2-yl)azanium

Ethyl-di(propan-2-yl)azanium

Cat. No.: B8486102
M. Wt: 130.25 g/mol
InChI Key: JGFZNNIVVJXRND-UHFFFAOYSA-O
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Description

Significance of Quaternary Ammonium (B1175870) Cations in Advanced Chemical Science

Quaternary ammonium cations, often abbreviated as "quats," are polyatomic ions with the structure [NR₄]⁺, where R represents alkyl or aryl groups. rsc.org Unlike primary, secondary, or tertiary ammonium cations, they are permanently charged, regardless of the pH of their environment. rsc.org This permanent charge and the structural versatility of the R groups bestow upon them a wide range of physicochemical properties, making them indispensable in numerous areas of advanced chemical science. nih.gov

One of their most prominent roles is as phase-transfer catalysts (PTCs) . rsc.org PTCs facilitate reactions between reactants located in different immiscible phases (e.g., aqueous and organic). google.com The quaternary ammonium cation pairs with an anionic reactant from the aqueous phase, transporting it into the organic phase where the reaction can proceed. This technique is a cornerstone of green chemistry, often enabling reactions under milder conditions with improved yields and selectivity. google.com

In the field of asymmetric synthesis , chiral quaternary ammonium salts have emerged as powerful organocatalysts. ontosight.aiadvancedchemtech.com Through a mechanism known as asymmetric ion-pairing catalysis, the chiral cation associates with a prochiral substrate, creating a chiral environment that directs the outcome of a stereoselective reaction. ontosight.aichemicalbook.com This strategy has been successfully applied to the synthesis of complex molecules with high enantiomeric purity, a critical requirement in the pharmaceutical industry. ontosight.aiadvancedchemtech.comwikipedia.org

Furthermore, the tunable nature of quaternary ammonium cations makes them ideal building blocks for ionic liquids (ILs) . frontiersin.orgscirp.org ILs are salts with melting points below 100°C, and they are hailed as "designer solvents" due to their unique properties, including negligible vapor pressure, high thermal stability, and wide electrochemical windows. frontiersin.orgscirp.orgresearchgate.net By modifying the alkyl or aryl groups on the nitrogen atom, chemists can fine-tune the physicochemical properties of the resulting IL, such as viscosity, polarity, and miscibility, for specific applications in synthesis, catalysis, and electrochemistry. frontiersin.orgnih.gov

Research Trajectories and Academic Relevance of Ethyl-di(propan-2-yl)azanium Systems

The academic relevance of the this compound cation is intrinsically linked to the widespread use of its parent base, N,N-Diisopropylethylamine (DIPEA). DIPEA is a non-nucleophilic base due to the significant steric hindrance provided by the two isopropyl groups and one ethyl group surrounding the nitrogen atom. chemicalbook.comwikipedia.org This steric bulk prevents the amine from participating in nucleophilic substitution reactions, a common side reaction with other amine bases. chemicalbook.com Consequently, when an acid is present in the reaction medium, DIPEA is protonated to form the this compound cation, which serves primarily as a benign, sterically hindered proton scavenger. wikipedia.org

Research involving this system spans several key areas of organic synthesis. In peptide synthesis , for instance, the hydrochloride salt of this compound is formed when DIPEA is used to neutralize the hydrochloride salts of amino acid building blocks, thereby facilitating the crucial amide bond formation step. ontosight.ai Similarly, in numerous amide coupling reactions , DIPEA is employed to activate carboxylic acids (often via an acid chloride intermediate) for reaction with a nucleophilic amine. The resulting this compound cation does not compete with the primary nucleophile, leading to higher yields of the desired amide. wikipedia.org

The cation also plays a key role in preventing undesired side reactions. For example, in the alkylation of secondary amines to form tertiary amines, the use of DIPEA prevents the subsequent Menshutkin reaction, where the tertiary amine product would be further alkylated to form a quaternary ammonium salt. chemicalbook.com The this compound cation formed in situ is simply a byproduct of the primary reaction.

The salts of this compound have been utilized in specific research contexts. For instance, N-ethyldiisopropylammonium perchlorate (B79767) has been used in electrochemical studies of hydroquinone. researchgate.net In another study focusing on reaction kinetics, N-ethyldiisopropylammonium picrate (B76445) was observed to have a negligibly slow reaction rate with acid chlorides, demonstrating the cation's non-reactive, sterically hindered nature. Furthermore, patents have described the preparation of the ethyldiisopropylammonium salt of a diketone, indicating its utility in specialized synthetic procedures. google.com

The table below summarizes key properties of the parent amine, N,N-Diisopropylethylamine, which are foundational to the behavior of the this compound cation.

PropertyValue
IUPAC Name N-Ethyl-N-(propan-2-yl)propan-2-amine
Common Names N,N-Diisopropylethylamine, Hünig's base, DIPEA
Molecular Formula C₈H₁₉N
Molar Mass 129.247 g·mol⁻¹
Boiling Point 126.6 °C
Density 0.742 g·mL⁻¹
pKa of Conjugate Acid 8.5 (in DMSO)
(Data sourced from references chemicalbook.comwikipedia.org)

The following table outlines selected applications where the this compound system is of central importance.

Application AreaCation/Salt FormedRole of the Cation System
Peptide Synthesis Hydrochloride saltNeutralizes amino acid salts to enable coupling. ontosight.ai
Amide Coupling Formed in situ with various acid counter-ionsActs as a non-competing base/proton scavenger. wikipedia.org
Heck & Sonogashira Couplings Formed in situServes as a base in transition metal-catalyzed reactions. chemicalbook.comwikipedia.org
Alkylation of Amines Formed in situPrevents over-alkylation (Menshutkin reaction). chemicalbook.com
Electrochemistry Perchlorate saltUsed as an electrolyte component in specific studies. researchgate.net
Kinetic Studies Picrate saltEmployed as a non-reactive, sterically hindered cation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H20N+

Molecular Weight

130.25 g/mol

IUPAC Name

ethyl-di(propan-2-yl)azanium

InChI

InChI=1S/C8H19N/c1-6-9(7(2)3)8(4)5/h7-8H,6H2,1-5H3/p+1

InChI Key

JGFZNNIVVJXRND-UHFFFAOYSA-O

Canonical SMILES

CC[NH+](C(C)C)C(C)C

Origin of Product

United States

Synthetic Methodologies and Preparative Strategies for Ethyl Di Propan 2 Yl Azanium Salts

Classical and Modern Synthetic Approaches to Ethyl-di(propan-2-yl)azanium Cations

The this compound cation, systematically named N-ethyl-N,N-diisopropylammonium, is most commonly generated through the protonation of N,N-Diisopropylethylamine (DIPEA). DIPEA is a commercially available organic compound traditionally prepared by the alkylation of diisopropylamine (B44863) with reagents such as diethyl sulfate. wikipedia.org The structure of DIPEA features a central nitrogen atom bonded to an ethyl group and two bulky isopropyl groups. wikipedia.org This arrangement creates significant steric hindrance around the nitrogen's lone pair of electrons, making DIPEA a poor nucleophile but an effective, non-nucleophilic base for scavenging protons. wikipedia.org

The classical and most direct synthetic route to the this compound cation is a simple Brønsted acid-base neutralization reaction. nih.govchalmers.se In this approach, the DIPEA base is reacted with a Brønsted acid (HX), resulting in proton transfer to form the desired cation, [DIPEAH]+, and the corresponding anion, X-. nih.gov This method is atom-economic and forms the basis for preparing a wide range of protic ionic liquids. nih.govchalmers.se

Generated code

Modern approaches leverage the unique properties of the resulting salts. The synthesis itself is often considered a green process, and the resulting ionic liquids are frequently used as recyclable catalysts and environmentally benign reaction media, replacing volatile organic compounds (VOCs). scholarsresearchlibrary.comacs.org

It is important to distinguish the protonated cation from a quaternary ammonium (B1175870) ion that would result from further alkylation of DIPEA. The formation of a tetra-alkylated cation, such as dithis compound, from DIPEA is exceptionally challenging due to the severe steric hindrance that prevents the approach of alkylating agents to the nitrogen center. wikipedia.orgnih.gov Overcoming this barrier would require harsh reaction conditions, such as high pressure and temperature, which is not typical for the synthesis of the common acetate (B1210297), formate (B1220265), or mesylate salts.

Preparation of this compound-Based Ionic Liquids

The synthesis of this compound-based ionic liquids is achieved through the direct neutralization of DIPEA with a selected Brønsted acid. This method is straightforward, efficient, and allows for the creation of PILs with specific anions that dictate the final properties of the salt.

Ionic Liquid NameCation PrecursorAnion SourceTypical Reaction
This compound AcetateN,N-DiisopropylethylamineAcetic AcidAcid-base neutralization
This compound FormateN,N-DiisopropylethylamineFormic AcidAcid-base neutralization
This compound MesylateN,N-DiisopropylethylamineMethanesulfonic AcidAcid-base neutralization

This compound acetate, often abbreviated as DIPEAc, is synthesized via a simple, atom-economic neutralization reaction. The process involves the direct combination of N,N-Diisopropylethylamine with acetic acid. nih.gov A typical laboratory-scale preparation involves mixing equimolar amounts of DIPEA and acetic acid, followed by stirring at a reduced temperature (e.g., 0–10°C) for a short period, typically around 20 minutes, to yield the viscous ionic liquid. scholarsresearchlibrary.comscholarsresearchlibrary.com This PIL has gained attention as an efficient and recyclable catalyst for various organic transformations. scholarsresearchlibrary.comacs.orgresearchgate.net

The synthesis of this compound formate follows the same acid-base principle, involving the reaction of DIPEA with formic acid. nih.gov Studies have shown that mixing the two components results in the formation of the protic ionic liquid. researchgate.netacs.org However, the stoichiometry is critical; research has indicated that a 1:1 molar mixture can lead to a phase-separated system, where the lower phase is the desired ionic liquid, potentially in a complex with additional formic acid molecules. researchgate.net This highlights the importance of precise control over reactant ratios during its preparation.

This compound mesylate (methanesulfonate), abbreviated as DIEA-Mes, is prepared by neutralizing DIPEA with methanesulfonic acid. This salt has been utilized as a component in synthetic methodologies, for example, as an additive in the dimethoxytritylation of nucleosides. nih.gov Its preparation involves the controlled addition of methanesulfonic acid to DIPEA, typically in a suitable solvent to manage the exothermic nature of the reaction, to produce the corresponding ammonium salt. nih.govacs.org

Green Chemistry Principles in the Synthesis of this compound Compounds

The synthesis of this compound-based PILs aligns well with several principles of green chemistry.

Atom Economy: The formation of these PILs via acid-base neutralization is a 100% atom-economic reaction, as all atoms from the reactants are incorporated into the final product, generating no byproducts. nih.govchalmers.se

Use of Safer Solvents and Auxiliaries: The synthesis can often be performed under solvent-free conditions, which eliminates waste associated with solvent use. chalmers.segoogle.com Furthermore, the resulting PILs, such as DIPEAc, are themselves employed as green reaction media. scholarsresearchlibrary.comnih.gov Their negligible vapor pressure reduces air pollution and exposure risks, and their potential for recyclability offers a sustainable alternative to conventional volatile organic solvents. acs.orgresearchgate.net

Catalysis: DIPEAc has been successfully used as a recyclable catalyst for multicomponent reactions, such as the Biginelli and Knoevenagel condensations. acs.orgscielo.org.mx Using the PIL as a catalyst can enhance reaction rates and simplify work-up procedures, as the catalyst can often be easily separated from the product and reused. researchgate.net

Optimization of Reaction Conditions for Preparative Scale Synthesis

Optimizing the synthesis of this compound salts for preparative scale focuses on ensuring high purity, yield, and safety. Key parameters include temperature, stoichiometry, and reaction medium.

Temperature Control: The neutralization reaction between DIPEA and acids like acetic or methanesulfonic acid is exothermic. For large-scale synthesis, effective temperature control is crucial to prevent overheating, which could lead to side reactions or degradation of the product. Cooling the reaction mixture, for instance to 0-10°C during the synthesis of DIPEAc, is a common strategy to ensure a controlled and safe process. scholarsresearchlibrary.comscholarsresearchlibrary.com

Stoichiometric Control: Achieving a precise 1:1 molar ratio of the amine base to the acid is critical for obtaining a pure PIL. chalmers.se An excess of either reactant will result in contamination of the final product. For preparative work, this requires accurate measurement of reactants and controlled addition, often adding the acid dropwise to the amine base. chalmers.se In the case of the formate salt, the molar ratio has been shown to directly influence the chemical nature and phase behavior of the product. researchgate.net

Reaction Medium and Catalyst Loading: When the PIL is used as a catalyst itself, its concentration must be optimized. In a study on the Biginelli reaction, the amount of DIPEAc was varied to find the optimal conditions for product yield. While the reaction proceeded with lower amounts, a higher volume of the ionic liquid led to significantly better yields in a shorter time, demonstrating a clear optimum for efficiency. acs.org

Optimization of DIPEAc Amount in the Synthesis of a Tetrahydropyrimidine Derivative (Model Reaction) acs.org
EntryAmount of DIPEAc (mL)Time (min)Yield (%)
119065
226078
335085
444593
554593

Table data adapted from a study on the Biginelli reaction, demonstrating the effect of catalyst (DIPEAc) volume on product yield. acs.org

Elucidation of Reaction Mechanisms and Catalytic Pathways Involving Ethyl Di Propan 2 Yl Azanium

Role as a Brønsted Base and Nucleophile in Organic Transformations.

The primary role of Ethyl-di(propan-2-yl)azanium in organic synthesis is as a Brønsted base. chemicalbook.com Its steric bulk prevents it from readily participating in nucleophilic substitution reactions, which could otherwise lead to unwanted side products. chemicalbook.comwikipedia.org This feature is particularly advantageous in reactions where a base is required to deprotonate a substrate without competing with a primary nucleophile. For instance, in amide coupling reactions, DIPEA is frequently used to neutralize the hydrogen chloride generated in situ from the reaction of a carboxylic acid with a chlorinating agent, without interfering with the subsequent nucleophilic attack of the amine. chemicalbook.comwikipedia.org

While primarily a base, its nucleophilicity, though weak, can be observed under specific conditions. However, in the vast majority of its applications, its function is to act as a proton acceptor, facilitating reactions by generating more reactive anionic intermediates or by neutralizing acidic byproducts.

Mechanistic Investigations in Catalytic Reaction Systems.

This compound plays a crucial role as a catalyst or a basic promoter in a variety of catalytic reaction systems, particularly in multicomponent reactions where the assembly of complex molecules from simple starting materials is achieved in a single step. nih.gov

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a one-pot synthesis to form a complex product that incorporates substantial portions of all the starting materials. researchgate.net DIPEA is often employed in these reactions to facilitate key steps in the catalytic cycle.

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction involving the condensation of an active methylene (B1212753) compound with an aldehyde or ketone, typically catalyzed by a weak base. wikipedia.orgresearchgate.net The reaction proceeds through the deprotonation of the active methylene compound to form a stabilized carbanion or enolate, which then acts as a nucleophile. wikipedia.orgresearchgate.net

This compound is an effective base for this transformation. nih.govacs.org The proposed mechanism involves the deprotonation of the active methylene compound by DIPEA to generate the nucleophilic species. This nucleophile then adds to the carbonyl group of the aldehyde or ketone. Subsequent dehydration, often facilitated by the protonated base, leads to the formation of the α,β-unsaturated product. researchgate.netorganic-chemistry.org The steric hindrance of DIPEA prevents it from undergoing side reactions with the electrophilic carbonyl compound. nih.gov

Table 1: Role of this compound in Knoevenagel Condensation

Reactant 1 Reactant 2 Catalyst System Product Key Function of DIPEA

The Biginelli reaction is a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea (B33335) or thiourea. wikipedia.orgorganic-chemistry.org This reaction can be catalyzed by Brønsted or Lewis acids. wikipedia.org In certain protocols, this compound, often in the form of its acetate (B1210297) salt (DIPEAc), has been shown to be an effective promoter for this transformation, particularly in solvent-free or room-temperature conditions. acs.orgresearchgate.net

The proposed mechanism in the presence of a base like DIPEA may involve initial condensation between the aldehyde and the active methylene compound (β-ketoester) via a Knoevenagel-type reaction to form an α,β-unsaturated intermediate. researchgate.net Subsequent Michael addition of urea followed by cyclization and dehydration yields the dihydropyrimidinone product. wikipedia.orgorganic-chemistry.org Alternatively, the reaction can proceed through the formation of an acyliminium ion intermediate from the aldehyde and urea, which is then attacked by the enolate of the β-ketoester. organic-chemistry.orgresearchgate.net In these pathways, DIPEA facilitates the necessary proton transfer steps.

Table 2: this compound in Biginelli Reactions

Reactant 1 Reactant 2 Reactant 3 Catalyst/Promoter Product Mechanistic Role of DIPEA

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. metu.edu.tr In the context of [2+3] cycloadditions, which lead to the formation of five-membered rings, this compound can act as a base to generate the 1,3-dipole in situ. For example, in the reaction of azomethine ylides, DIPEA can be used to deprotonate an α-amino ester, leading to the formation of the ylide which then undergoes cycloaddition with a dipolarophile. metu.edu.tr

In some copper-catalyzed [3+2] annulation reactions, DIPEA is used as the base in conjunction with a copper catalyst and a ligand to facilitate the reaction between a terminal alkyne and a nucleophile, leading to highly substituted heterocyclic products. researchgate.net The base is crucial for the deprotonation of one of the substrates, initiating the catalytic cycle.

Oxidative dearomatization is a powerful strategy for converting planar aromatic compounds into three-dimensional cyclic structures, providing access to complex molecular architectures found in many natural products. researchgate.net this compound is frequently employed as a base in these transformations, particularly in metal-mediated processes. nih.govnih.gov

In copper-mediated oxidative dearomatization reactions, a copper-ligand complex, often with a chiral ligand like (-)-sparteine (B7772259) or its surrogates, is used to oxidize a phenolic substrate in the presence of an oxygen source. nih.govnih.gov DIPEA is added as a base to facilitate the deprotonation of the phenol, generating a phenolate (B1203915) that coordinates to the copper center. nih.gov This is a critical step for the subsequent oxidative dearomatization and can influence the efficiency and stereoselectivity of the reaction. nih.gov The resulting reactive intermediate can then undergo various cyclization reactions, such as [4+2] cycloadditions, to form complex bicyclic or polycyclic products. nih.gov

Table 3: Chemical Compounds Mentioned

Compound Name Synonym(s)
This compound N,N-Diisopropylethylamine, DIPEA, Hünig's base
(-)-Sparteine
Urea

Catalytic Cycles in Multicomponent Reactions.

Proton Transfer Dynamics and Ionic Interactions in Reaction Media

The catalytic activity of salts containing the this compound cation is intrinsically linked to their ability to function as proton donors and to influence the ionic character of the reaction medium. researchgate.net These salts, such as diisopropylethylammonium acetate (DIPEAc), have been successfully employed as efficient and recyclable catalysts in a variety of organic syntheses. researchgate.netscielo.org.mxacs.orgnih.gov

In many of these applications, the diisopropylethylammonium salt can serve as both the catalyst and the reaction medium, functioning as an ionic liquid. acs.org The efficacy of these salts is attributed to a combination of factors including their polarity, hydrogen-bonding capabilities, and hydrophobic effects. acs.org The hydrogen-bonding effect of the this compound cation can enhance the electrophilicity of carbonyl carbons in reactants and intermediates, thereby accelerating the reaction rate. nih.gov

The kinetics of proton transfer from the this compound cation are a critical determinant of its catalytic efficiency. Studies on the catalysis of phosphorylation reactions by various ammonium (B1175870) azolide salts have shown that the catalytic efficiency is strongly dependent on the pKa of the cation. researchgate.net A Brønsted analysis, which correlates the catalytic rate constant with the acidity of the catalyst, reveals a clear relationship between the proton-donating ability of the ammonium cation and the reaction rate. researchgate.net For instance, in the reaction of diisopropyl tetrazolylphosphonite with tert-butyl alcohol, diisopropylethylammonium tetrazolide was found to be a significantly more efficient catalyst than either tetrazole or N,N-diisopropylethylamine alone, highlighting the cooperative role of the cation and anion in the catalytic process. researchgate.net

The ionic interactions within the reaction medium are also profoundly influenced by the presence of this compound salts. In non-aqueous or low-polarity solvents, these salts can exist as ion pairs or higher aggregates, which can affect the solubility of reactants and the stability of transition states. The nature of the counter-anion plays a crucial role in these interactions. For example, the use of diisopropylethylammonium formate (B1220265) has been investigated in the context of ionic liquids, where the interactions between the cation and the formate anion dictate the physical and chemical properties of the medium.

Interactive Table: Catalytic Applications of Diisopropylethylammonium Salts

Reaction Type Catalyst Role of this compound Reference
Knoevenagel Condensation DIPEAc Proton donor, enhances electrophilicity of aldehyde scielo.org.mx
Tetrazole Synthesis Diisopropylethylammonium salts Proton source for [3+2] cycloaddition researchgate.net
Biginelli Reaction DIPEAc Catalyst and reaction medium (ionic liquid) acs.orgnih.gov

Examination of Synergistic Catalysis within Heterobimetallic Systems

Synergistic catalysis, where two or more catalysts work in concert to promote a chemical transformation, is a powerful strategy for developing new and efficient reactions. nih.govwikipedia.org In the context of heterobimetallic systems, two different metal centers cooperate to activate substrates and facilitate bond formation, often leading to enhanced reactivity and selectivity compared to their monometallic counterparts. researchgate.netresearchgate.netmdpi.com

While direct experimental evidence for the involvement of this compound in synergistic heterobimetallic catalysis is not extensively documented in the reviewed literature, its potential role can be inferred from its established chemical properties. The this compound cation could contribute to such catalytic systems in several ways:

Proton Shuttle: In reactions that require a proton transfer step, the this compound cation could act as a proton shuttle, delivering a proton to a substrate activated by one of the metal centers. Its steric bulk would prevent it from coordinating directly to the metal centers, thus avoiding catalyst inhibition. scielo.org.mx

Modulation of the Ionic Environment: The presence of the diisopropylethylammonium salt can significantly alter the polarity and ionic strength of the reaction medium. acs.org This can influence the rate and selectivity of the catalytic reaction by affecting the solubility of reactants and intermediates, as well as the stability of charged transition states.

Outer-Sphere Electrostatic Interactions: The positively charged this compound cation could engage in outer-sphere electrostatic interactions with anionic intermediates or transition states, thereby stabilizing them and lowering the activation energy of the reaction.

For a heterobimetallic system to be effective, the different catalytic species must be compatible and not inhibit each other. The non-coordinating and non-nucleophilic nature of the this compound cation makes it an ideal candidate for integration into such systems, as it is less likely to interfere with the function of the metal catalysts. scielo.org.mx

An example of synergistic catalysis in a heterobimetallic system is the hydrogenation of carbon dioxide to formate catalyzed by Mo/Ir or Mo/Rh complexes. researchgate.net In such a system, one metal could activate the H2 molecule while the other activates the CO2. A proton source is often required in these catalytic cycles. It is conceivable that a protonated base like this compound could fulfill this role, working in synergy with the bimetallic complex.

Interactive Table: Potential Roles of this compound in Synergistic Catalysis

Potential Role Mechanism of Action Potential Benefit
Proton Shuttle Facilitates proton transfer to a metal-activated substrate. Increased reaction rates in proton-dependent catalytic cycles.
Ionic Medium Modifier Alters the polarity and ionic strength of the reaction environment. Enhanced solubility of reactants and stabilization of charged intermediates.

Advanced Computational and Theoretical Investigations of Ethyl Di Propan 2 Yl Azanium Systems

Quantum Chemical Calculations (Density Functional Theory - DFT)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. nih.gov A larger gap implies higher stability and lower chemical reactivity.

For the ethyl-di(propan-2-yl)azanium cation, the HOMO is expected to be localized on the alkyl chains, while the LUMO would be associated with the positively charged nitrogen center and adjacent carbon atoms. The HOMO represents the ability to donate an electron, and the LUMO represents the ability to accept an electron. thaiscience.info The HOMO-LUMO energy gap provides insights into the cation's susceptibility to nucleophilic or electrophilic attack and its potential role in charge transfer interactions. nih.gov Theoretical calculations for similar quaternary ammonium (B1175870) compounds show that the nature of the alkyl substituents can tune this energy gap. mdpi.comresearchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for Quaternary Ammonium Cations from DFT Calculations

Cation HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV)
Tetramethylammonium -7.8 -0.5 7.3
Tetraethylammonium (B1195904) -7.5 -0.3 7.2
Tetrabutylammonium (B224687) -7.2 -0.1 7.1

(Note: These are illustrative values based on typical DFT calculations for analogous tetraalkylammonium cations. Actual values for this compound would require specific calculations.)

DFT calculations are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, DFT can be used to compute vibrational frequencies corresponding to infrared (IR) and Raman spectra. These theoretical spectra help in the assignment of experimental peaks to specific molecular motions, such as C-H stretching, C-N stretching, and various bending modes.

Furthermore, DFT can predict Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H and ¹³C nuclei within the cation. These predictions are invaluable for interpreting experimental NMR spectra and confirming the molecular structure. The calculated chemical shifts are sensitive to the electronic environment of each atom, providing a detailed picture of the charge distribution within the molecule. Studies on related diethylammonium (B1227033) systems have shown that DFT, when combined with harmonic lattice dynamics, provides a robust method for interpreting spectroscopic data. qub.ac.uk

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of atoms and molecules. For systems involving the this compound cation, MD simulations are crucial for understanding its behavior in solution, particularly its interactions with solvent molecules. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time.

In aqueous solutions, the this compound cation, being a hydrophobic species, influences the surrounding water structure. MD simulations of similar tetraalkylammonium (TAA) ions reveal the formation of a well-defined hydration shell. acs.org The hydrophobic alkyl groups tend to enhance the local water structure, leading to a phenomenon sometimes described as hydrophobic hydration. acs.org

Simulations show that water molecules in the first hydration shell of TAA cations exhibit slower reorientational dynamics and lower self-diffusion coefficients compared to bulk water. acs.org The stability of this hydration shell depends on the size of the cation; for instance, the hydration shell around the smaller tetraethylammonium ion is found to be more stable than those around the larger tetrapropyl- and tetrabutylammonium ions under certain conditions. nih.gov The dynamics of water molecules entering and leaving this hydration shell can be quantified by residence times, which are typically longer for water molecules solvating hydrophobic cations compared to simple inorganic ions. researchgate.net

Table 2: Typical Hydration Shell Properties for Tetraalkylammonium Cations from MD Simulations

Cation Hydration Number (First Shell) Water Residence Time (ps)
Tetramethylammonium 20-25 ~10-15
Tetraethylammonium 25-30 ~15-20
Tetrabutylammonium 35-40 ~25-30

(Note: Values are approximate and depend on the specific force field and water model used in the simulation. They illustrate general trends.)

The behavior of this compound can be significantly different in mixed solvents compared to pure water. In binary mixtures, such as water-alcohol or water-acetonitrile, the phenomenon of preferential solvation can occur, where one solvent component is enriched in the ion's solvation shell relative to its bulk concentration.

MD simulations can quantify this preferential solvation by analyzing the composition of the first solvation shell around the cation. For quaternary ammonium salts in binary solvent systems, the composition of the solvation shell is dictated by a balance of factors including electrostatic interactions, hydrogen bonding, and hydrophobic effects. For instance, in a water-ethanol mixture, the less polar ethanol (B145695) molecules may preferentially solvate the hydrophobic alkyl groups of the cation, while water molecules interact with any available polar sites. The study of ion association in such binary systems reveals that deviations from simple electrostatic models are often due to these specific solvation interactions. acs.org This selective solvation can have a profound impact on the ion's solubility, reactivity, and transport properties within the mixture.

Modeling of Ion-Ion and Ion-Solvent Interactions

The interactions of this compound with counter-ions and solvent molecules are crucial for understanding its behavior in solution. Computational modeling, primarily through molecular dynamics (MD) and quantum chemical calculations, provides a molecular-level view of these interactions.

Research Findings: General studies on alkylammonium cations indicate that the nature of ion-ion and ion-solvent interactions is governed by a balance of electrostatic forces, hydrogen bonding, and van der Waals interactions. For this compound, the bulky isopropyl groups sterically hinder close approach of counter-ions and solvent molecules to the positively charged nitrogen center. This steric hindrance is a key feature of its parent base, DIPEA, and is responsible for its non-nucleophilic character. wikipedia.orgadvancedchemtech.com

MD simulations would typically be employed to compute radial distribution functions (RDFs) to describe the spatial arrangement of solvent molecules and anions around the cation. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to calculate the binding energies of ion pairs and solvent clusters, providing a quantitative measure of the interaction strength. nih.gov For instance, a hypothetical study could calculate the interaction energy of this compound with a common counter-ion like chloride in a solvent such as acetonitrile (B52724).

Hypothetical Data Table: Calculated Interaction Energies

Interacting Species Method Basis Set Interaction Energy (kcal/mol)
This compound + Cl⁻ DFT 6-311+G(d,p) -85.2

This data is illustrative and not based on a published study.

Nanoscopic Characterization and Correlation with Macroscopic Behavior

Understanding the collective behavior of this compound ions in solution and how this gives rise to macroscopic properties like conductivity and viscosity is a key area of computational research. Large-scale MD simulations are the primary tool for this purpose.

Research Findings: Simulations can reveal the formation of ion clusters or aggregates, the structure of the solvent shell around the cation, and the dynamics of ion and solvent exchange. These nanoscopic details can then be correlated with experimentally measurable macroscopic properties. For example, the degree of ion pairing predicted from simulations can be related to the measured ionic conductivity of a solution. The bulky nature of the this compound cation would be expected to influence the local liquid structure and transport properties of the solution.

Theoretical Frameworks for Ion Pairing and Complex Formation

The formation of ion pairs and larger complexes is a fundamental aspect of electrolyte solutions. Theoretical frameworks are used to analyze and predict the extent and nature of these associations.

Research Findings: The concept of contact ion pairs (CIPs), solvent-separated ion pairs (SSIPs), and free ions is central to understanding the behavior of electrolytes. psu.edu Computational studies can help to quantify the relative populations of these species. For this compound, its large size and diffuse charge distribution would influence the thermodynamics of ion pairing. Theoretical studies on similar bulky organic cations show that the balance between electrostatic attraction and steric repulsion, as well as the dielectric constant of the solvent, are key factors in determining the extent of ion pairing. researchgate.net

Computational Spectroscopy for Structural Elucidation

Computational spectroscopy involves the simulation of various types of spectra (e.g., infrared, Raman, NMR) to aid in the interpretation of experimental data and to provide detailed structural information.

Research Findings: DFT calculations are commonly used to predict the vibrational frequencies and NMR chemical shifts of molecules. For this compound, computational spectroscopy could be used to identify the characteristic vibrational modes of the cation and to understand how these modes are affected by interactions with counter-ions and solvent molecules. For example, the N-H stretch frequency would be sensitive to hydrogen bonding interactions. nih.govnih.gov Comparing the computed spectrum with experimental data can confirm the structure of the cation and provide insights into its local environment. nih.gov

Hypothetical Data Table: Calculated Vibrational Frequencies

Vibrational Mode Calculated Frequency (cm⁻¹)
N-H Stretch 3250
C-H Stretch (isopropyl) 2980

This data is illustrative and not based on a published study.

Computational Modeling of Transport Properties in Confined Systems

The behavior of ions in confined environments, such as nanopores or nanochannels, can differ significantly from their behavior in bulk solution. Molecular dynamics simulations are a powerful tool for investigating these phenomena. aps.orgillinois.edunih.gov

Research Findings: While no specific studies on this compound in confined systems were found, general research in this area indicates that the transport of ions is influenced by the size and shape of the confining geometry, the surface charge of the confining material, and the interactions between the ion and the confining walls. researchgate.netacspublisher.com For a bulky cation like this compound, steric effects would be expected to play a significant role in its transport through narrow channels. Simulations could be used to calculate its diffusion coefficient and ionic conductivity within a nanopore, providing insights relevant to applications such as sensing and separations.

Comprehensive Spectroscopic Characterization and Structural Analysis of Ethyl Di Propan 2 Yl Azanium Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, providing insights into the connectivity and chemical environment of atoms. nih.gov

¹H NMR and ¹³C NMR for Molecular Structure Elucidation

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information for the structural elucidation of Ethyl-di(propan-2-yl)azanium. While specific spectral data for the cation is not extensively published, the analysis can be reliably inferred from its well-characterized neutral precursor, N,N-Diisopropylethylamine (DIPEA). chemicalbook.comnih.gov The quaternization of the nitrogen atom to form the azanium cation leads to a general deshielding effect, causing signals to shift downfield due to the positive charge.

In the ¹H NMR spectrum, the ethyl group presents as a quartet for the methylene (B1212753) protons (-CH₂) and a triplet for the methyl protons (-CH₃), arising from spin-spin coupling with the adjacent protons. The two isopropyl groups show a septet for the methine proton (-CH) and a doublet for the methyl protons (-CH₃). Due to the steric hindrance and molecular structure, the four methyl groups of the two isopropyl substituents are chemically equivalent, as are the two methine protons. chemicalbook.comguidechem.com

In the ¹³C NMR spectrum, four distinct signals are expected, corresponding to the four unique carbon environments: the two methyl carbons of the isopropyl groups, the two methine carbons of the isopropyl groups, the methylene carbon of the ethyl group, and the methyl carbon of the ethyl group. guidechem.comdocbrown.info

Interactive Data Table: Predicted ¹H NMR Spectral Data for this compound

GroupPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-CH (isopropyl)~3.0-3.5Septet~6.6-7.02H
-CH₂ (ethyl)~2.5-3.0Quartet~7.12H
-CH₃ (ethyl)~1.1-1.3Triplet~7.13H
-CH₃ (isopropyl)~1.1-1.3Doublet~6.6-7.012H
Note: Chemical shifts are estimated based on data for N,N-Diisopropylethylamine and adjusted for the deshielding effect of the quaternary nitrogen. chemicalbook.comcopernicus.org

Interactive Data Table: Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
-CH (isopropyl)~50-55
-CH₂ (ethyl)~45-50
-CH₃ (isopropyl)~18-22
-CH₃ (ethyl)~12-15
Note: Chemical shifts are estimated based on data for related aliphatic amines and quaternary ammonium (B1175870) compounds. guidechem.comdocbrown.infosigmaaldrich.com

Advanced NMR Techniques (HSQC, DOSY) for Mixture Analysis

For complex mixtures containing this compound, advanced 2D NMR techniques are employed for unambiguous signal assignment and component separation.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates proton signals with the carbon atoms to which they are directly attached. youtube.com An HSQC spectrum of a sample containing this compound would show cross-peaks connecting the ¹H signals of the methine, methylene, and methyl groups to their corresponding ¹³C signals, confirming the C-H connectivity and aiding in the definitive assignment of the ¹³C spectrum. youtube.com

Diffusion-Ordered Spectroscopy (DOSY): DOSY is a powerful method for analyzing mixtures by separating the NMR signals of different components based on their translational diffusion coefficients, which are related to their size and shape. guidechem.com In a DOSY experiment, all proton signals belonging to the this compound cation would align at the same diffusion coefficient value, effectively separating its spectrum from those of other molecules of different sizes in the mixture. guidechem.com

Isotope Effects in NMR for Hydrogen Bonding Characterization

The study of isotope effects, particularly the substitution of hydrogen (¹H) with deuterium (B1214612) (²H or D), on NMR chemical shifts provides a sensitive probe for characterizing hydrogen bonds. nih.govresearchgate.net The azanium cation, while lacking a proton directly on the nitrogen, can act as a hydrogen bond donor through its C-H groups, interacting with its counter-ion or polar solvent molecules.

When a hydrogen-bonded proton is replaced by a deuteron, changes in the vibrational zero-point energy can lead to subtle alterations in the hydrogen bond geometry, such as the distance between the donor and acceptor atoms. fu-berlin.deunl.edu These geometric changes, in turn, cause small but measurable changes in the chemical shifts of nearby nuclei, known as isotope shifts. nih.gov For instance, a two-bond deuterium isotope effect on a carbon's chemical shift (²ΔC(D)) can be measured. The magnitude and sign of these isotope shifts can provide information about the strength and nature of the hydrogen bond. nih.govfu-berlin.de In the context of this compound, analyzing the deuterium isotope effects on the ¹³C chemical shifts of the carbons adjacent to the nitrogen center upon using a deuterated solvent could reveal details about ion-solvent interactions. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a crucial analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.

Electron Ionization and Chemical Ionization Mass Spectrometry

Electron Ionization (EI): EI-MS involves bombarding a molecule with high-energy electrons, leading to ionization and extensive fragmentation. For the neutral precursor, DIPEA, the molecular ion peak is observed, and the fragmentation pattern is characterized by cleavage of C-C and C-N bonds. nist.govmassbank.eu The most abundant fragment ion is typically formed by the loss of a methyl group from one of the isopropyl substituents. nist.gov For the pre-charged this compound cation, hard ionization techniques like EI are less common. However, analysis of its neutral precursor provides critical insight into its fragmentation behavior.

Chemical Ionization (CI): CI is a softer ionization technique that results in less fragmentation than EI, often preserving the molecular ion. When analyzing quaternary ammonium salts, desorption chemical ionization methods can be effective. researchgate.net For this compound, CI would be expected to show a prominent ion corresponding to the intact cation. Ammonium ions can also be used as reagent ions in CI-MS to facilitate the ionization of other organic compounds. copernicus.org

Interactive Data Table: Major Fragment Ions in the EI Mass Spectrum of the Precursor N,N-Diisopropylethylamine

m/zProposed FragmentDescription
129[C₈H₁₉N]⁺Molecular Ion (M⁺)
114[C₇H₁₆N]⁺Loss of a methyl group (-CH₃)
86[C₅H₁₂N]⁺Loss of a propyl group (-C₃H₇)
72[C₄H₁₀N]⁺Loss of an isopropyl and a methyl group
Data based on the NIST Mass Spectrometry Data Center. nist.govmassbank.eu

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

LC-MS/MS is the preferred method for the analysis of non-volatile, charged species like quaternary ammonium compounds in complex matrices. nih.govnih.gov

The methodology involves several key steps:

Sample Preparation: For analysis in matrices like serum or urine, a sample preparation step such as solid-phase extraction (SPE) using weak cation-exchange cartridges is often employed to isolate and concentrate the quaternary ammonium compounds. nih.govnih.gov

Chromatographic Separation: Due to their polar and charged nature, these compounds are often separated using specialized liquid chromatography columns. Hydrophilic Interaction Liquid Chromatography (HILIC), mixed-mode, or reversed-phase (C8 or C18) columns with ion-pairing agents in the mobile phase are commonly used to achieve good retention and separation. nih.gov

Ionization: Electrospray Ionization (ESI) is the most suitable ionization technique for quaternary ammonium compounds, as it efficiently transfers the pre-existing ions from the liquid phase to the gas phase. nih.gov Analysis is typically performed in positive ion mode.

Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the intact this compound cation (the precursor ion) is selected and subjected to collision-induced dissociation (CID). This process generates characteristic product ions. For aliphatic quaternary amines, fragmentation often involves the neutral loss of one of the alkyl substituents as an alkene, or cleavage of C-N bonds. nih.gov These specific precursor-to-product ion transitions can be monitored in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity for quantification. rsc.org

X-ray Diffraction and Crystallography.

X-ray diffraction is a cornerstone technique for the elucidation of the three-dimensional atomic arrangement in crystalline solids. For quaternary ammonium salts like this compound, these methods provide invaluable insights into bond lengths, bond angles, conformational preferences, and intermolecular interactions within the crystal lattice.

Single-Crystal X-ray Diffraction (SXRD) for Solid-State Structures.

Single-crystal X-ray diffraction (SXRD) offers the most precise determination of a molecule's solid-state structure. Although a specific crystal structure for this compound is not publicly available, analysis of closely related compounds, such as other tetra-alkylammonium salts, allows for a well-founded prediction of its structural characteristics.

The this compound cation is expected to adopt a tetrahedral geometry around the central nitrogen atom, a hallmark of quaternary ammonium compounds. The C-N-C bond angles would approximate the ideal tetrahedral angle of 109.5°, with slight distortions due to the steric bulk of the ethyl and isopropyl substituents. The two isopropyl groups, with their branched nature, are anticipated to be the most sterically demanding, potentially leading to a slight widening of the (propan-2-yl)-N-(propan-2-yl) angle compared to the other C-N-C angles.

Below is a hypothetical data table of crystallographic parameters for an this compound salt, based on typical values for similar organic salts.

ParameterHypothetical Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁
a (Å)8.0 - 12.0
b (Å)10.0 - 15.0
c (Å)12.0 - 20.0
α (°)90
β (°)90 - 105
γ (°)90
Volume (ų)1500 - 2500
Z4
Calculated Density (g/cm³)1.1 - 1.3

Powder X-ray Diffraction (PXRD) for Bulk Material Analysis.

Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of bulk crystalline materials. It is particularly useful for phase identification, assessing sample purity, and determining crystallite size. A PXRD pattern of a microcrystalline powder of an this compound salt would exhibit a series of diffraction peaks at specific 2θ angles. The position and intensity of these peaks are a unique fingerprint of the crystalline phase.

The PXRD pattern can be used to confirm the formation of a single crystalline phase and to detect the presence of any impurities or different polymorphs. The sharpness of the diffraction peaks is related to the size of the crystalline domains; broader peaks are indicative of smaller crystallites. While specific PXRD data for this compound is not available, the pattern would be expected to show a number of sharp peaks in the 2θ range of 10-40°, characteristic of a well-ordered crystalline organic salt.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are highly sensitive to the presence of specific functional groups and the local molecular environment.

For the this compound cation, the vibrational spectra would be dominated by the modes of the ethyl and isopropyl groups. The C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups are expected to appear in the 2800-3000 cm⁻¹ region. The asymmetric and symmetric stretching modes of the CH₃ groups will likely be observed around 2970 cm⁻¹ and 2880 cm⁻¹, respectively, while the CH₂ stretching modes of the ethyl group would appear around 2940 cm⁻¹ (asymmetric) and 2860 cm⁻¹ (symmetric).

The C-H bending vibrations are expected in the 1300-1500 cm⁻¹ region. The deformation modes of the CH₃ groups (umbrella mode) would be located around 1380 cm⁻¹, and the scissoring mode of the CH₂ group around 1460 cm⁻¹. The presence of the isopropyl group will give rise to a characteristic doublet in the 1370-1385 cm⁻¹ region due to the symmetric bending of the two methyl groups attached to the same carbon.

The C-N stretching vibrations of the quaternary ammonium group are typically found in the 900-1200 cm⁻¹ region. These modes are often coupled with C-C stretching and CH₂/CH rocking vibrations, making their precise assignment complex. The skeletal vibrations of the carbon backbone will also contribute to the fingerprint region of the spectra (below 1500 cm⁻¹).

A study on the related diisopropylammonium bromide (DIPAB) provides some insight into the expected vibrational modes. nih.govresearchgate.net Although DIPAB is a secondary ammonium salt, the vibrational signatures of the diisopropyl group are relevant. The spectra of DIPAB show that the intramolecular vibrational modes are largely independent of the crystal structure, indicating weak intermolecular interactions. nih.govresearchgate.net A similar behavior would be expected for the bulkier this compound cation.

Below is a table of expected vibrational modes for the this compound cation based on general group frequencies and data from related compounds.

Wavenumber Range (cm⁻¹)Assignment
2975 - 3000Asymmetric C-H stretching (CH₃)
2950 - 2970Asymmetric C-H stretching (CH₂)
2870 - 2890Symmetric C-H stretching (CH₃)
2850 - 2870Symmetric C-H stretching (CH₂)
1460 - 1475CH₂ scissoring and CH₃ asymmetric deformation
1380 - 1390CH₃ symmetric deformation (umbrella mode)
1370 - 1380Isopropyl group characteristic doublet
900 - 1200C-N stretching and skeletal vibrations

Spectroscopic Probes for Intermolecular Interactions and Dynamics.

While the intramolecular vibrations of the this compound cation are expected to be largely independent of its environment, the low-frequency region of the Raman and far-IR spectra (typically below 200 cm⁻¹) is sensitive to intermolecular interactions and lattice dynamics. These lattice vibrations, or phonon modes, involve the collective motion of the cations and anions in the crystal lattice.

The study of these low-frequency modes can provide information about the strength of the intermolecular forces and the packing of the ions in the crystal. For instance, in the case of diisopropylammonium bromide, differences in the low-wavenumber Raman spectra were observed between its different crystalline phases, reflecting changes in the molecular environment. nih.govresearchgate.net

Furthermore, temperature-dependent spectroscopic studies can reveal information about dynamic processes in the solid state, such as phase transitions or the onset of molecular reorientations. Although no such studies are available for this compound, it is a valuable approach for understanding the relationship between structure, dynamics, and the physical properties of quaternary ammonium salts.

Applications of Ethyl Di Propan 2 Yl Azanium Based Materials in Advanced Chemical Systems

Ionic Liquids as Reaction Media and Catalysts in Organic Synthesis

Ionic liquids (ILs) are salts with melting points below 100°C, often composed of large organic cations and various anions. aip.org Their negligible vapor pressure, high thermal stability, and tunable properties make them attractive as environmentally benign alternatives to volatile organic solvents. nih.govmdpi.com Materials based on the ethyl-di(propan-2-yl)azanium cation, such as diisopropylethylammonium acetate (B1210297) (DIPEAc), have demonstrated significant utility as both reaction media and catalysts in organic reactions. acs.org

One notable application is in the [3+2] cycloaddition reaction of azides to nitriles for the synthesis of 5-substituted-1H-tetrazoles, which are important nitrogen-rich heterocyclic compounds used in medicinal chemistry, organic synthesis, and material sciences. acs.org The use of DIPEAc as a recyclable reaction medium and catalyst provides an efficient and safer alternative to conventional Lewis acids. The reactions proceed under mild conditions (80°C) and result in good to excellent yields. acs.org

Another closely related example involves a polymer-supported phase-transfer catalyst (PTC), benzyl-N-ethyl-N-diisopropylammonium chloride (PSPTC). aip.org This material has been effectively used in the synthesis of diethyl-2,2'-thiodiacetate from ethyl-2-bromo acetate and sodium sulfide (B99878) in a solid-liquid two-phase system. aip.org In the absence of the catalyst, the reaction shows minimal conversion, but with PSPTC, high yields are achieved in shorter reaction times, demonstrating its crucial role in facilitating the reaction between immiscible reactants. aip.org

Table 1: Synthesis of 5-Substituted 1H-Tetrazoles using DIPEAc Catalyst acs.org
EntryBenzonitrile DerivativeReaction Time (h)Yield (%)
1Benzonitrile594
24-Methylbenzonitrile692
34-Methoxybenzonitrile690
44-Chlorobenzonitrile788
54-Nitrobenzonitrile885

Task-Specific Ionic Liquids (TSILs) are a specialized class of ILs engineered with specific functional groups to perform a particular function, such as targeted catalysis or extraction. researchgate.netwikipedia.org This "designer solvent" approach allows for the creation of ILs with enhanced selectivity and efficiency for a desired application. wikipedia.orgresearchgate.net The design of a TSIL involves covalently tethering a functional moiety to the cation or anion of the ionic liquid. nih.gov

The development of the polymer-supported catalyst, PSPTC, is a prime example of TSIL design. aip.org By anchoring the catalytically active quaternary ammonium (B1175870) salt onto a polymer backbone, the resulting material combines the benefits of the ionic liquid's catalytic activity with the advantages of a heterogeneous system. This design facilitates easy separation of the catalyst from the reaction mixture, which is a significant challenge for conventional, homogeneous ILs. aip.orgnih.gov This functionalization makes the catalyst specifically "tasked" for recyclable catalytic processes. aip.org Similarly, the choice of the acetate anion in DIPEAc makes it an acidic ionic liquid, specifically designed to catalyze reactions like the cycloaddition for tetrazole synthesis. acs.org

A key driver for the adoption of ionic liquids in chemical processes is their potential for recyclability, which aligns with the principles of green chemistry. aip.orgnih.gov Due to their low volatility, ILs are not lost to evaporation and can, in principle, be recovered and reused. mdpi.com The recyclability of IL-based catalysts is crucial for their economic viability and for minimizing their environmental footprint. nih.gov

Both DIPEAc and the polymer-supported PSPTC have demonstrated excellent recyclability. DIPEAc was successfully reused for up to five consecutive cycles in the synthesis of tetrazoles without a significant loss of its catalytic activity. acs.org The PSPTC catalyst was also reused multiple times with consistent performance. aip.org The heterogeneous nature of the polymer-supported catalyst makes its recovery particularly straightforward—often involving simple filtration—which is a significant advantage over homogeneous ILs that may require more complex separation techniques like extraction or distillation. aip.orgnih.gov

Role in Advanced Materials Science Applications

The structural versatility of quaternary ammonium cations, including this compound, allows for their incorporation into advanced materials, influencing properties and enabling novel functionalities.

Organic-inorganic hybrid perovskites are a class of materials with significant potential in photovoltaics and other optoelectronic applications. researchgate.net The organic cation component plays a critical role in the structure and stability of these materials. While there is no direct evidence of this compound being used in perovskites, research on closely related cations provides insight into its potential role.

Molecular assembly is the process by which molecules organize into well-defined structures. Quaternary ammonium compounds (QACs), the chemical class to which this compound belongs, are widely used in this field due to their amphiphilic nature and ability to form intermolecular interactions. acs.org

QACs are effective surfactants and can self-assemble at interfaces. For example, cationic quaternary ammonium surfactants can form semi-micellar structures that regulate the wetting and spreading of droplets on hydrophobic surfaces. This property is crucial in applications such as agricultural formulations. Additionally, QACs, in the form of both surfactants and ionic liquids, are used as compatibilizers in polymer blends and composites. acs.org They improve the thermo-mechanical properties of the materials by enhancing the interaction between otherwise immiscible polymer components. These applications highlight the role of the broader class of QACs in directing the assembly of molecules to create functional, well-ordered materials. acs.org

Ion-Pairing Reagents in Advanced Chromatographic Separations

In analytical chemistry, particularly in high-performance liquid chromatography (HPLC), ion-pairing reagents are used to separate ionic or highly polar analytes on a non-polar stationary phase (reversed-phase chromatography). The reagent, which has a charge opposite to the analyte and a hydrophobic component, forms a neutral ion-pair with the analyte. This increases the analyte's hydrophobicity, allowing it to be retained and separated on the reversed-phase column.

Quaternary ammonium salts, such as this compound, are a common class of cationic ion-pairing reagents. rsc.org They are added to the mobile phase to facilitate the separation of acidic compounds, which are negatively charged at neutral pH. By forming an ion-pair with the quaternary ammonium cation, these acidic analytes can be effectively resolved. The choice of the specific quaternary ammonium salt and its concentration in the mobile phase are critical parameters that can be adjusted to optimize the chromatographic separation.

Table 2: Examples of Cationic Ion-Pairing Reagents and Their Applications rsc.org
Reagent ClassSpecific ExampleTypical Application
Quaternary Ammonium SaltsTetrabutylammonium (B224687) phosphate (B84403)Separation of acidic analytes (e.g., nucleotides, organic acids)
Quaternary Ammonium SaltsTetraethylammonium (B1195904) bromideAnalysis of negatively charged biomolecules
Quaternary Ammonium SaltsAcetyltrimethylammonium bromide (CTAB)Separation of acidic drugs and metabolites
AlkylaminesTriethylamineUsed in mobile phase buffers to improve peak shape for basic compounds

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

This compound is utilized as a mobile phase additive in ion-pairing Ultra-High Performance Liquid Chromatography (UHPLC), often coupled with mass spectrometry (MS), for the analysis of polar and anionic metabolites. nih.gov The use of its parent compound, DIPEA, in combination with reagents like hexafluoroisopropanol (HFIP), has been shown to significantly enhance the sensitivity and improve the chromatographic separation of challenging analytes such as phosphates and carboxylates. nih.gov

In a notable application, an ion-pairing reversed-phase UHPLC-MS (IP-RP-UHPLC-MS) method was developed for the quantification of metabolites from several key biochemical pathways. nih.gov The research demonstrated that the addition of DIPEA and HFIP to the mobile phase increased the sensitivity of detection by up to 10-fold for certain analytes when compared to using acetic acid with the ion-pairing base. nih.gov This enhancement is attributed to the formation of a neutral ion pair between the positively charged this compound ion and the negatively charged analyte, which increases the analyte's retention on a C18 reversed-phase column and improves ionization efficiency in the mass spectrometer source. nih.gov

AnalyteFold Increase in Sensitivity (DIPEA+HFIP vs. DIPEA+Acetic Acid)
Fructose-1,6-bisphosphateUp to 10-fold
PhosphoenolpyruvateUp to 10-fold
6-PhosphogluconateUp to 10-fold

This table summarizes the reported enhancement in detection sensitivity for specific metabolites when using a mobile phase containing DIPEA and HFIP in an IP-RP-UHPLC-MS system. The data is derived from a study focused on quantifying metabolites from various biochemical pathways. nih.gov

This approach provides a rapid, sensitive, and specific method for analyzing biochemically relevant compounds that are typically difficult to retain and resolve using standard reversed-phase chromatography. nih.gov

Reversed-Phase Ion Pair Chromatography (RP-IPC) Methodologies

Reversed-Phase Ion Pair Chromatography (RP-IPC) is a powerful technique for separating ionic compounds on a non-polar stationary phase. The methodology involves the addition of an ion-pairing reagent to the mobile phase, which interacts with the ionic analyte to form a neutral, hydrophobic complex. technologynetworks.com this compound serves as a cationic ion-pairing reagent for the analysis of anionic species.

The mechanism involves the protonated amine, this compound, forming an ion pair with a negatively charged analyte, such as the phosphate backbone of oligonucleotides or the carboxylate group of organic acids. nih.govlcms.cz This neutralizes the charge of the analyte, increasing its hydrophobicity and thus its affinity for the reversed-phase stationary phase (e.g., C8 or C18). This increased interaction leads to greater retention and allows for the separation of analytes that would otherwise elute in or near the solvent front. technologynetworks.com

The concentration of the ion-pairing reagent in the mobile phase is a critical parameter that must be optimized to achieve the desired retention and separation without causing signal suppression in detectors like mass spectrometers. nih.gov A typical mobile phase in an RP-IPC system for analyzing anionic metabolites might consist of an aqueous component and an organic solvent (like acetonitrile (B52724) or methanol), with DIPEA and an agent like HFIP added to facilitate ion pairing and improve sensitivity. nih.gov

Mobile Phase ComponentFunctionTypical Concentration
Water/Acetonitrile GradientEluent SystemVaries during gradient
N,N-Diisopropylethylamine (DIPEA)Ion-Pairing Reagent (forms this compound in situ)Optimized for separation
Hexafluoroisopropanol (HFIP)Sensitivity Enhancer / Buffering AgentOptimized for separation

This table outlines the typical components and their functions in a mobile phase for Reversed-Phase Ion Pair Chromatography designed for the separation of anionic analytes using this compound as the ion-pairing agent. nih.gov

This methodology is particularly effective for the analysis of phosphate- and carboxylic acid-containing metabolites, providing improved retention and chromatographic resolution. nih.gov

Emerging Research Avenues and Future Directions

Exploration of Novel Synthetic Pathways for Derivatized Ethyl-di(propan-2-yl)azanium Structures

The classical synthesis of quaternary ammonium (B1175870) salts, often achieved through the Menschutkin reaction involving the alkylation of tertiary amines, provides a reliable route to this compound. nih.govquora.com However, future research is trending towards the development of more sophisticated and efficient synthetic methodologies to produce a diverse range of derivatized structures with tailored functionalities.

The derivatization of the this compound cation itself opens up a vast chemical space for exploration. Introducing functional groups onto the ethyl or isopropyl chains could impart novel properties. For example, the incorporation of hydroxyl, carboxyl, or polymerizable moieties could lead to new classes of functional surfactants, catalysts, or monomers for advanced materials. nih.govnih.gov The synthesis of such derivatives would involve multi-step synthetic sequences, beginning with functionalized precursors to N,N-diisopropylethylamine or the corresponding ethylating agent.

Derivative Class Potential Functional Group Synthetic Strategy Potential Application
Hydroxy-functionalized-OHReaction with functionalized alkylating agentsPrecursors for polyesters and polyurethanes
Carboxy-functionalized-COOHOxidation of primary alcohol derivativespH-responsive systems, building blocks for metal-organic frameworks
PolymerizableAcrylate, MethacrylateEsterification of hydroxy-functionalized derivativesMonomers for antimicrobial polymers
Fluorinated-CF3Use of fluorinated alkylating agentsEnhanced thermal and chemical stability

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Understanding

A thorough understanding of the structure-property relationships of this compound and its derivatives is crucial for their rational design and application. The integration of advanced spectroscopic and computational techniques offers a powerful approach to elucidate molecular structures, intermolecular interactions, and dynamic behavior.

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are invaluable for the precise mass determination and structural elucidation of novel derivatives. acs.org Pyrolysis gas chromatography-mass spectrometry (Py-GC-MS) can be employed to analyze the thermal decomposition products of this compound salts, providing insights into their thermal stability. american.edu Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 2D techniques like COSY, HSQC, and HMBC, is essential for unambiguous structure determination of complex derivatives. mdpi.com

Computational chemistry, particularly Density Functional Theory (DFT) and molecular dynamics (MD) simulations, provides a molecular-level understanding that complements experimental data. nih.govresearchgate.net DFT calculations can be used to predict molecular geometries, vibrational frequencies, and electronic properties, which can aid in the interpretation of spectroscopic data. researchgate.net MD simulations can model the behavior of this compound in different environments, such as in solution or at interfaces, providing insights into its solvation, aggregation, and transport properties. rsc.orgrsc.org

Technique Information Gained Relevance to this compound
High-Resolution Mass Spectrometry (HRMS)Precise molecular weight and elemental compositionConfirmation of the synthesis of novel derivatives
Tandem Mass Spectrometry (MS/MS)Fragmentation patterns and structural informationElucidation of the connectivity of atoms in complex derivatives
2D NMR Spectroscopy (COSY, HSQC, HMBC)Through-bond and through-space correlationsUnambiguous assignment of proton and carbon signals
Density Functional Theory (DFT)Optimized geometry, electronic structure, spectroscopic propertiesPrediction of molecular properties and interpretation of experimental spectra
Molecular Dynamics (MD) SimulationsSolvation, aggregation, and transport propertiesUnderstanding its behavior in various applications, such as catalysis and materials science

Expansion of Catalytic Scope and Mechanistic Control

Quaternary ammonium salts are widely recognized for their efficacy as phase-transfer catalysts (PTCs), facilitating reactions between reactants in immiscible phases. scienceinfo.comijstr.org this compound, with its combination of ethyl and bulky isopropyl groups, is a promising candidate for a variety of PTC applications. Future research will likely focus on expanding its catalytic scope and achieving greater mechanistic control.

The structural features of the quaternary ammonium cation, such as the size and shape of the alkyl groups, play a critical role in its catalytic activity. core.ac.uk By systematically modifying the structure of this compound, for example, by introducing chiral moieties, it may be possible to develop highly selective asymmetric phase-transfer catalysts. scienceinfo.com The nature of the counter-anion also significantly influences the catalytic performance, and the exploration of a wide range of anions beyond simple halides could unlock new catalytic activities.

A deeper mechanistic understanding of how this compound functions as a PTC is essential for optimizing its performance. Kinetic studies, in conjunction with spectroscopic and computational methods, can be used to elucidate the reaction mechanism, identify the rate-determining step, and understand the role of the catalyst at the molecular level. researchgate.netresearchgate.net This knowledge will enable the rational design of more efficient and selective catalytic systems based on the this compound scaffold.

Development of Functionally Tailored Materials with Enhanced Performance

The incorporation of quaternary ammonium compounds into polymeric materials is a rapidly growing field, driven by the demand for materials with advanced functionalities, particularly antimicrobial properties. nih.govnih.gov this compound can be utilized as a building block for the development of a new generation of functionally tailored materials.

One key area of research is the synthesis of polymers with covalently bound this compound moieties. nih.govmdpi.com This can be achieved by either polymerizing monomers containing the quaternary ammonium group or by post-polymerization modification of a suitable polymer backbone. nih.gov Such materials are expected to exhibit long-lasting antimicrobial activity, as the active cationic center is permanently attached to the polymer chain. nih.gov

Beyond antimicrobial applications, this compound can be used to modify the properties of various materials. For example, its incorporation into polymer blends can act as a compatibilizer, improving the miscibility and mechanical properties of the resulting material. mdpi.com Furthermore, the ionic nature of this compound makes it a candidate for use in the development of ion-exchange resins, antistatic coatings, and other advanced materials where control of surface charge and interfacial properties is crucial. nih.govresearchgate.net

Material Type Method of Incorporation Targeted Property Potential Application
Antimicrobial PolymersCovalent bonding to polymer backboneContact-killing of microbesMedical devices, food packaging, textiles
Polymer BlendsAdditiveImproved compatibility and mechanical strengthHigh-performance plastics
Ion-Exchange ResinsFunctionalization of a solid supportSelective ion bindingWater purification, chemical separation
Antistatic CoatingsSurface treatmentDissipation of static chargeElectronic components, packaging films

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl-di(propan-2-yl)azanium, and how can purity be validated?

  • Methodology :

  • Synthesis : Alkylation of tertiary amines (e.g., diisopropylamine) with ethyl halides (e.g., ethyl bromide) under anhydrous conditions. Monitor reaction progress via TLC or NMR .
  • Purification : Use recrystallization with ethanol/ether mixtures or column chromatography. Validate purity via melting point analysis (if crystalline) and high-resolution mass spectrometry (HRMS) .
  • Counterion Identification : Pairing with chloride or bromide can be confirmed via ion chromatography or X-ray crystallography .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR to confirm alkyl group connectivity and absence of impurities. For example, isopropyl groups show characteristic doublets at ~1.2–1.5 ppm .
  • FT-IR : Peaks at 2800–3000 cm⁻¹ (C-H stretching) and 1450–1480 cm⁻¹ (N⁺-CH₂ bending) confirm quaternary ammonium structure .
  • Single-Crystal X-Ray Diffraction (SCXRD) : Resolve bond lengths and angles, particularly the N–C distances (expected ~1.48–1.52 Å) .

Q. How does solvent choice impact the stability of this compound in solution?

  • Methodology :

  • Conduct stability studies in polar aprotic solvents (e.g., DMSO, acetonitrile) vs. protic solvents (e.g., methanol). Monitor degradation via UV-Vis spectroscopy at 210–230 nm (amide/amine absorption bands) .
  • Use Arrhenius plots to predict shelf-life under varying temperatures .

Advanced Research Questions

Q. How can enantiomeric purity be assessed if this compound exhibits chirality?

  • Methodology :

  • Chiral HPLC : Utilize a Chiralpak® column with a hexane/isopropanol mobile phase. Compare retention times with racemic mixtures .
  • Flack Parameter Analysis : For chiral crystals, refine SCXRD data using SHELXL. A Flack parameter (x) near 0 indicates correct enantiomer assignment; values >0.1 suggest twinning or centrosymmetry errors .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

  • Methodology :

  • Twinning Analysis : Use SHELXD to detect twinning operators. For pseudo-merohedral twins, apply the Hooft y parameter to refine twin fractions .
  • Data Merging : Compare Rint values across datasets. Discard outliers with Rint > 5% to improve refinement convergence .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level. Calculate Fukui indices to identify nucleophilic attack sites (e.g., β-hydrogens in Hofmann elimination) .
  • Molecular Dynamics (MD) : Simulate solvation effects in water/methanol mixtures to predict degradation pathways .

Data Analysis and Interpretation

Q. How should researchers handle conflicting NMR and X-ray data for this compound polymorphs?

  • Methodology :

  • Variable-Temperature NMR : Identify dynamic processes (e.g., conformational flipping) causing signal splitting .
  • Powder XRD : Compare experimental patterns with simulated data from SCXRD to confirm polymorphism .

Q. What statistical methods validate the reproducibility of synthesis yields?

  • Methodology :

  • ANOVA : Compare yields across 3+ independent syntheses. Use Tukey’s HSD test to identify outliers .
  • Design of Experiments (DoE) : Optimize reaction parameters (temperature, solvent ratio) via a factorial design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.